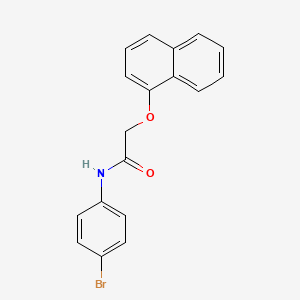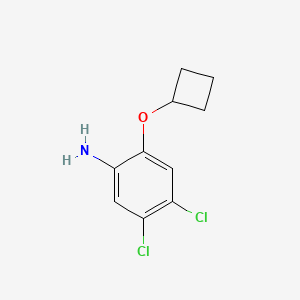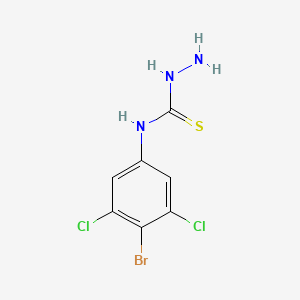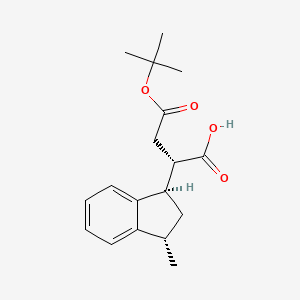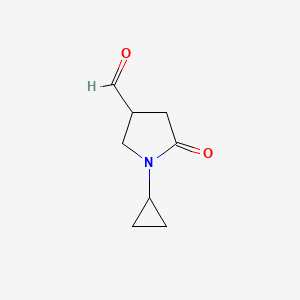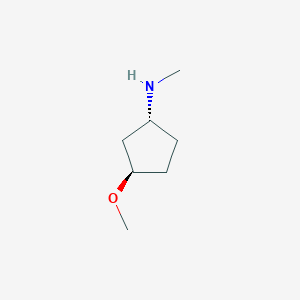![molecular formula C20H12Cl3N3O B12993606 5-([1,1'-Biphenyl]-4-yl)-2-(2,4,6-trichlorophenyl)-1H-1,2,4-triazol-3(2H)-one](/img/structure/B12993606.png)
5-([1,1'-Biphenyl]-4-yl)-2-(2,4,6-trichlorophenyl)-1H-1,2,4-triazol-3(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-([1,1’-Biphenyl]-4-yl)-2-(2,4,6-trichlorophenyl)-1H-1,2,4-triazol-3(2H)-one: is a complex organic compound that belongs to the class of triazoles. Triazoles are known for their diverse biological activities and are widely used in pharmaceuticals, agriculture, and materials science. This particular compound is notable for its unique structure, which combines a biphenyl group with a trichlorophenyl group, linked through a triazole ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-([1,1’-Biphenyl]-4-yl)-2-(2,4,6-trichlorophenyl)-1H-1,2,4-triazol-3(2H)-one typically involves the following steps:
Formation of the Biphenyl Intermediate: The biphenyl intermediate can be synthesized through a Suzuki coupling reaction between a halogenated benzene and phenylboronic acid.
Introduction of the Trichlorophenyl Group: The trichlorophenyl group is introduced via a nucleophilic substitution reaction using 2,4,6-trichlorobenzyl chloride.
Cyclization to Form the Triazole Ring: The final step involves the cyclization of the intermediate with hydrazine hydrate under acidic conditions to form the triazole ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction time.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the triazole ring, leading to the formation of oxides.
Reduction: Reduction reactions can occur at the trichlorophenyl group, potentially leading to the formation of less chlorinated derivatives.
Substitution: The biphenyl and trichlorophenyl groups can undergo various substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are commonly employed.
Major Products:
Oxidation Products: Oxides of the triazole ring.
Reduction Products: Less chlorinated derivatives of the trichlorophenyl group.
Substitution Products: Halogenated or nitrated derivatives of the biphenyl and trichlorophenyl groups.
Applications De Recherche Scientifique
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms and kinetics.
Biology:
- Investigated for its potential as an antifungal and antibacterial agent.
- Studied for its interactions with various biological macromolecules.
Medicine:
- Explored for its potential use in pharmaceuticals, particularly as an antifungal agent.
- Investigated for its potential anti-inflammatory and anticancer properties.
Industry:
- Used in the development of new materials with specific properties, such as polymers and coatings.
- Employed in the agricultural sector as a potential pesticide or herbicide.
Mécanisme D'action
The mechanism of action of 5-([1,1’-Biphenyl]-4-yl)-2-(2,4,6-trichlorophenyl)-1H-1,2,4-triazol-3(2H)-one involves its interaction with specific molecular targets. The triazole ring is known to inhibit the synthesis of ergosterol, an essential component of fungal cell membranes, leading to cell lysis and death. Additionally, the compound may interact with various enzymes and proteins, disrupting their normal function and leading to cell death or inhibition of cell growth.
Comparaison Avec Des Composés Similaires
Fluconazole: Another triazole antifungal agent with a similar mechanism of action.
Itraconazole: A triazole compound used in the treatment of fungal infections.
Ketoconazole: A triazole antifungal with a broad spectrum of activity.
Uniqueness:
- The combination of the biphenyl and trichlorophenyl groups in 5-([1,1’-Biphenyl]-4-yl)-2-(2,4,6-trichlorophenyl)-1H-1,2,4-triazol-3(2H)-one provides unique chemical properties, such as increased lipophilicity and potential for diverse biological activities.
- Its unique structure may offer advantages in terms of binding affinity and specificity to molecular targets compared to other triazole compounds.
Propriétés
Formule moléculaire |
C20H12Cl3N3O |
|---|---|
Poids moléculaire |
416.7 g/mol |
Nom IUPAC |
5-(4-phenylphenyl)-2-(2,4,6-trichlorophenyl)-4H-1,2,4-triazol-3-one |
InChI |
InChI=1S/C20H12Cl3N3O/c21-15-10-16(22)18(17(23)11-15)26-20(27)24-19(25-26)14-8-6-13(7-9-14)12-4-2-1-3-5-12/h1-11H,(H,24,25,27) |
Clé InChI |
JKISDXZQELGTEZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=NN(C(=O)N3)C4=C(C=C(C=C4Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


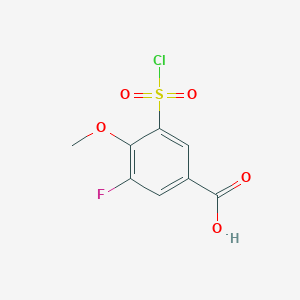

![3-Bromo-7-(methoxycarbonyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B12993540.png)

